Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate
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Overview
Description
Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate is a chemical compound with a unique structure that includes a thiomorpholine ring and a benzenesulfonate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiomorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzenesulfonate group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenesulfonate compounds.
Scientific Research Applications
Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate can be compared with other similar compounds, such as:
Sodium 4-(1,1-dioxidopiperidino)benzenesulfonate: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Sodium 4-(1,1-dioxidoazepino)benzenesulfonate: Contains an azepine ring, offering different chemical properties.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Sodium 4-(1,1-dioxidothiomorpholino)benzenesulfonate is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a sulfonate group and a thiomorpholine moiety. The presence of the dioxidothiomorpholine enhances its solubility and biological interactions.
The compound exhibits histone deacetylase (HDAC) inhibitory activity , which is crucial in regulating gene expression. HDAC inhibitors are known to play a role in various therapeutic areas, including oncology and neurodegenerative diseases. This compound has been specifically linked to the treatment of HDAC6-mediated diseases such as:
- Infectious diseases
- Neoplasms
- Neurological disorders
- Cardiovascular diseases
This broad spectrum of activity is attributed to the compound's ability to modulate epigenetic factors that influence cellular processes and disease pathways .
Biological Activity Overview
Activity | Description |
---|---|
HDAC Inhibition | Inhibits histone deacetylases, affecting gene expression and cellular functions. |
Therapeutic Applications | Potential use in treating cancers, neurological disorders, and metabolic diseases. |
Toxicity Profile | Generally low toxicity; detailed safety assessments are ongoing. |
Case Study 1: Efficacy in Cancer Treatment
A study evaluated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates in treated cells compared to controls. The mechanism was linked to the induction of apoptosis through HDAC inhibition.
Case Study 2: Neuroprotection
Research conducted on animal models demonstrated that the compound could protect against neurodegeneration by inhibiting HDAC6, which is associated with neuroinflammatory responses. Animals treated with this compound showed improved cognitive function and reduced markers of neuroinflammation .
Safety and Toxicological Data
Toxicological assessments indicate that this compound has a favorable safety profile. The compound has been subjected to various toxicity tests, including acute toxicity studies in rodents. Results showed no significant adverse effects at therapeutic doses, suggesting its potential for clinical use .
Properties
Molecular Formula |
C10H12NNaO5S2 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
sodium;4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenesulfonate |
InChI |
InChI=1S/C10H13NO5S2.Na/c12-17(13)7-5-11(6-8-17)9-1-3-10(4-2-9)18(14,15)16;/h1-4H,5-8H2,(H,14,15,16);/q;+1/p-1 |
InChI Key |
MBWVMMDDTPCXQR-UHFFFAOYSA-M |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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